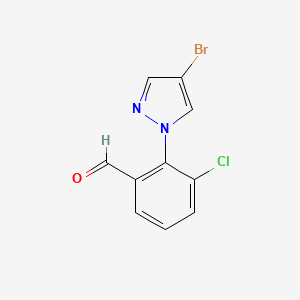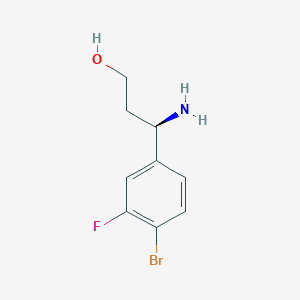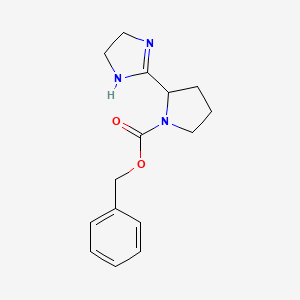![molecular formula C9H15ClO2 B15272955 6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane](/img/structure/B15272955.png)
6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane is an organic compound with the molecular formula C9H15ClO2. This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom. The presence of a chloromethyl group and two dioxaspiro rings makes it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate chloromethyl ether, which then undergoes cyclization to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to inhibition of enzyme activity or disruption of protein function. This mechanism is particularly relevant in its antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Chloromethyl)-5,8-dioxaspiro[3.4]octane: Similar structure but lacks the dimethyl groups.
2,2-Dimethyl-5,8-dioxaspiro[3.4]octane: Similar structure but lacks the chloromethyl group.
6-(Bromomethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane: Similar structure with a bromomethyl group instead of chloromethyl.
Uniqueness
6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane is unique due to the presence of both the chloromethyl group and the dimethyl groups, which confer distinct chemical reactivity and biological activity. The spirocyclic structure also contributes to its stability and versatility in various applications.
Eigenschaften
Molekularformel |
C9H15ClO2 |
|---|---|
Molekulargewicht |
190.67 g/mol |
IUPAC-Name |
7-(chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane |
InChI |
InChI=1S/C9H15ClO2/c1-8(2)5-9(6-8)11-4-7(3-10)12-9/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
ABLQCIYWDXABQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2(C1)OCC(O2)CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B15272873.png)
![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine](/img/structure/B15272888.png)
![2-Methyl-1-[(5-methylheptan-3-yl)amino]propan-2-ol](/img/structure/B15272901.png)
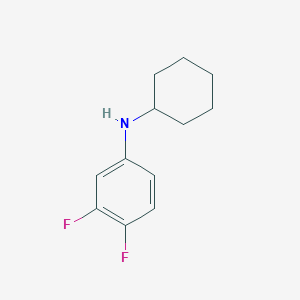
![3-Bromo-5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15272906.png)
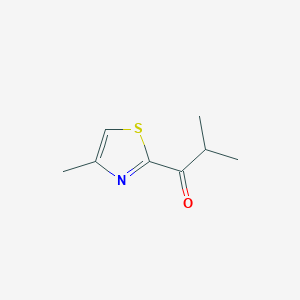
![1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272912.png)
![5-Bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272919.png)
